molecular formula C8H9ClN2O2S B8013634 Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate

Cat. No.: B8013634
M. Wt: 232.69 g/mol
InChI Key: CTJFKMTWQWHLFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylsulfanyl-pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate involves its interaction with various molecular targets depending on its application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .

Comparison with Similar Compounds

  • Ethyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate
  • 4-Chloro-2-methylsulfanyl-5-pyrimidineacetic acid ethyl ester

Comparison: Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate is unique due to its specific ester group, which can influence its reactivity and solubility compared to similar compounds. The presence of the methyl ester group can make it more suitable for certain synthetic applications and biological interactions .

Properties

IUPAC Name

methyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-13-6(12)3-5-4-10-8(14-2)11-7(5)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJFKMTWQWHLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(N=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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